N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
Overview
Description
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the condensation of o-aminothiophenol with methoxybenzaldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The benzothiazole and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation reaction where the benzylamine is introduced to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of N-benzyl-N-(5-hydroxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide.
Reduction: Formation of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole and pyrazole rings can interact with enzymes or receptors, potentially inhibiting or activating their functions. The methoxy and carboxamide groups may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 3-fluoro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide
Uniqueness
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-1,4-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-12-24(2)23-19(14)20(26)25(13-15-7-5-4-6-8-15)21-22-17-11-16(27-3)9-10-18(17)28-21/h4-12H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPVJQAWVNPUTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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